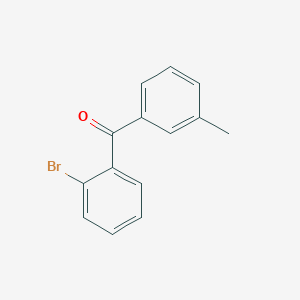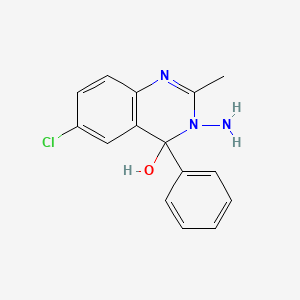
3-(Bromomethyl)-4-nitrobenzoic acid
Overview
Description
The compound of interest, 3-(Bromomethyl)-4-nitrobenzoic acid, is a brominated nitroaromatic compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzoic acid framework.
Synthesis Analysis
The synthesis of related bromomethyl nitrobenzoic acid derivatives has been explored in several studies. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates the potential for generating bromomethyl groups on a benzoic acid scaffold . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids demonstrates the feasibility of introducing nitro and bromomethyl groups onto a benzoic acid core, which can be used in peptide synthesis . These methods provide insights into the possible synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, the structure of 3-bromo-2-nitrobenzo[b]thiophene has been determined using spectroscopic techniques, which could be analogous to the structural analysis of this compound . The presence of bromo and nitro substituents significantly influences the electronic and steric properties of the molecule, which can be studied through spectroscopic and crystallographic methods.
Chemical Reactions Analysis
The reactivity of bromomethyl and nitro groups in benzoic acid derivatives has been the subject of various studies. The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, resulting in aromatic nucleophilic substitution with rearrangement, suggests that the bromomethyl group in this compound could undergo similar nucleophilic substitution reactions . Moreover, the synthesis of 3-Methyl-4-nitrobenzoic acid via catalytic oxidation with molecular oxygen in the presence of sodium bromide as a co-catalyst indicates that the nitro group in this compound could be involved in oxidation-reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from studies on similar compounds. The stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid provides information on the stability and degradation patterns of bromomethyl nitrobenzoic acids under various conditions . The formation of a major degradation product under hydrolytic conditions indicates the susceptibility of the bromomethyl group to hydrolysis. The method also highlights the importance of chromatographic techniques in analyzing the purity and stability of such compounds.
Scientific Research Applications
Stability and Antitumoral Activity
- Stability Analysis : 4-Bromomethyl-3-nitrobenzoic acid (ANB) has been explored for its antitumoral properties. A study investigated its stability using high-performance liquid chromatography-ultraviolet assay, finding it particularly labile in acid and alkaline conditions, leading to the formation of a major degradation product identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH) (Freitas et al., 2014).
Synthesis Applications
- Synthesis of Benzodiazepines : Polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been used as a precursor for synthesizing trisubstituted 1,4-benzodiazepine-2,3-diones, a scaffold with potential pharmaceutical applications. This involves a four-step sequence including nucleophilic displacement, acylation, reduction-cyclization, and alkylation (Zhang, Lou, & Saneii, 2004).
- Peptide Synthesis : 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids synthesized from 4-(bromomethyl)-3-nitrobenzoic acid have been used for coupling to polyethylene glycol, demonstrating efficient application in peptide synthesis (Hemmasi, Stüber, & Bayer, 1982).
Molecular and Structural Studies
- Hyperpolarizability and Molecular Structure Analysis : The compound 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized from a reaction involving a bromo compound similar to 3-(Bromomethyl)-4-nitrobenzoic acid, has been studied for its molecular structure, hyperpolarizability, and other chemical properties using spectroscopic techniques (Kumar et al., 2014).
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2(1H)-quinazolinones and 3,4-dihydro-1H-quinazolin-2-thiones .
Biochemical Pathways
Its role in the synthesis of 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones suggests it may influence pathways involving these compounds .
Pharmacokinetics
It is soluble in dmf (dimethylformamide) and dichloromethane, which may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromomethyl-4-nitro-benzoic acid. It is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . It is also classified as a lachrymator, indicating that it can cause tearing, and as such, should be handled with care .
properties
IUPAC Name |
3-(bromomethyl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHVCRKHIIHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608063 | |
| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916791-27-0 | |
| Record name | 3-(Bromomethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)





